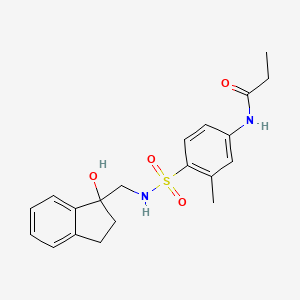
N-(4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O3S |
| Molecular Weight | 345.44 g/mol |
| CAS Number | 1396875-81-2 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized to act as an inhibitor of certain enzymes and receptors involved in disease pathways. The compound's sulfonamide group is known for its ability to form hydrogen bonds, which may enhance its binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues.
- Receptor Modulation : By interacting with specific receptors, it may modulate signaling pathways that are crucial for cellular function and survival.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies on related benzamide derivatives have shown that they can inhibit cell growth by targeting dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis essential for DNA replication .
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties. The presence of the indene moiety could contribute to antioxidant activities, which are vital in preventing neurodegenerative disorders .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds structurally related to this compound:
- Antitumor Efficacy : A study demonstrated that related sulfonamide compounds showed promising results in inhibiting tumor growth in xenograft models . The mechanism involved the downregulation of key oncogenes and upregulation of apoptosis markers.
- Neuroprotective Studies : Research on similar indene derivatives indicated their ability to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating conditions like Alzheimer’s disease .
属性
IUPAC Name |
N-[4-[(1-hydroxy-2,3-dihydroinden-1-yl)methylsulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-19(23)22-16-8-9-18(14(2)12-16)27(25,26)21-13-20(24)11-10-15-6-4-5-7-17(15)20/h4-9,12,21,24H,3,10-11,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRLCKBUBXDUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














